molecular formula C9H10ClN B13536898 3-ethynyl-N-methylaniline hydrochloride CAS No. 1640107-21-6

3-ethynyl-N-methylaniline hydrochloride

Cat. No.: B13536898
CAS No.: 1640107-21-6
M. Wt: 167.63 g/mol
InChI Key: HZQSILAWNZAGGO-UHFFFAOYSA-N
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Description

3-ethynyl-N-methylaniline hydrochloride is an organic compound with the molecular formula C9H9N·HCl It is a derivative of aniline, where the aniline ring is substituted with an ethynyl group at the third position and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-methylaniline hydrochloride typically involves a multi-step process. One common method starts with the nitration of aniline to form nitroaniline, followed by reduction to produce 3-ethynylaniline. The final step involves the methylation of the amine group to yield 3-ethynyl-N-methylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as solvent-free ball milling and mechanochemistry are employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-ethynyl-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methyl group on the nitrogen atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethynyl-N-methylaniline hydrochloride is unique due to the presence of both an ethynyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

1640107-21-6

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3-ethynyl-N-methylaniline;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-3-8-5-4-6-9(7-8)10-2;/h1,4-7,10H,2H3;1H

InChI Key

HZQSILAWNZAGGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C#C.Cl

Origin of Product

United States

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